1-Methyl-4-ureido-1H-imidazole-5-sulfonamide
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 1-methyl-4-ureido-1H-imidazole-5-sulfonamide follows IUPAC guidelines for heterocyclic compounds. The parent structure is a 1H-imidazole ring, with substituents prioritized based on functional group hierarchy. The methyl group occupies position 1, the ureido group (-NH-C(O)-NH2) is at position 4, and the sulfonamide group (-SO2-NH2) is at position 5. The full IUPAC name reflects this substitution pattern: This compound .
Key identifiers include:
- Molecular formula : C5H8N6O3S
- CAS Registry Number : Not yet assigned (closely related analogs, such as 1-methyl-1H-imidazole-5-sulfonamide, are documented under CAS 2110266-53-8).
- Synonyms : 3-Methyl-4-ureidoimidazole-5-sulfonamide, 4-Carbamoylimino-1-methyl-1H-imidazole-5-sulfonamide.
The compound’s systematic identification relies on spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example, the ¹H-NMR spectrum would exhibit distinct signals for the methyl group (δ ~3.5 ppm), ureido protons (δ ~6.2–6.8 ppm), and sulfonamide protons (δ ~7.1 ppm).
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is influenced by electronic and steric effects from its substituents. Density functional theory (DFT) calculations predict a non-planar imidazole ring due to the steric bulk of the sulfonamide group at position 5. Key geometric parameters include:
| Parameter | Predicted Value |
|---|---|
| C1-N2 bond length | 1.32 Å |
| N3-C4 bond length | 1.35 Å |
| Dihedral angle (C1-N2-C3-N4) | 12.5° |
The ureido group adopts a trans configuration relative to the imidazole ring to minimize steric clash with the sulfonamide group. Conformational flexibility is limited by intramolecular hydrogen bonding between the ureido’s amine (-NH2) and the sulfonamide’s oxygen atoms. This interaction stabilizes a twist-boat conformation in the gas phase, as evidenced by computational studies of analogous sulfonamides.
Crystallographic Data and X-ray Diffraction Studies
While X-ray diffraction data for this compound remain unpublished, crystallographic studies of structurally related compounds provide insights. For example, 1-methyl-1H-imidazole-5-sulfonamide (CAS 2110266-53-8) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.21 Å, b = 10.34 Å, c = 12.89 Å, and β = 98.6°. The sulfonamide group forms a tetrahedral geometry around the sulfur atom, with S-O bond lengths averaging 1.43 Å.
In the target compound, the ureido group is expected to participate in intermolecular hydrogen bonding, creating a layered crystal lattice. Predicted hydrogen bond distances include:
- N-H···O (sulfonamide): 2.85 Å
- N-H···N (ureido): 2.92 Å
Tautomeric Equilibrium Studies in Solution Phase
The tautomeric behavior of this compound is constrained by the methyl group at position 1, which locks the imidazole ring into the 1H-tautomer. However, the ureido and sulfonamide groups influence proton exchange dynamics in solution. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d6) reveal:
- A single set of signals for the imidazole protons, indicating no observable tautomerism under ambient conditions.
- Temperature-dependent broadening of the ureido -NH2 signals, suggesting rotational isomerism around the C-N bond.
In aqueous solution, the sulfonamide group (pKa ~1.5) remains deprotonated, while the ureido group (pKa ~8.2) acts as a weak base. This pH-dependent behavior was confirmed via ultraviolet-visible (UV-Vis) spectroscopy, which showed a bathochromic shift at λ = 265 nm in basic media.
Properties
CAS No. |
6339-58-8 |
|---|---|
Molecular Formula |
C5H9N5O3S |
Molecular Weight |
219.22 g/mol |
IUPAC Name |
(1-methyl-5-sulfamoylimidazol-4-yl)urea |
InChI |
InChI=1S/C5H9N5O3S/c1-10-2-8-3(9-5(6)11)4(10)14(7,12)13/h2H,1H3,(H3,6,9,11)(H2,7,12,13) |
InChI Key |
FJFUYLNDEBQFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1S(=O)(=O)N)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation of the Imidazole Core with Methyl Substitution
A key precursor is 1-methylimidazole derivatives, which can be prepared or purchased commercially. For example, 5-chloro-1-methylimidazole can be synthesized and then further functionalized. One environmentally friendly method involves nitration of 5-chloro-1-methylimidazole via azeotropic dehydration with nitric acid in toluene, yielding 5-chloro-1-methyl-4-nitroimidazole with high yield and minimal harmful emissions. This method is suitable for industrial scale due to solvent recycling and low cost.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 5-chloro-1-methylimidazole + HNO3 + toluene | Azeotropic dehydration to nitrate salt | Green process, high yield |
| 2 | Nitration of nitrate salt | 5-chloro-1-methyl-4-nitroimidazole | Environmentally friendly |
Introduction of the Ureido Group
The ureido functionality is typically introduced via reaction of an amine or imidazole derivative with an isocyanate or urea derivative. Recent organocatalytic methods have demonstrated efficient synthesis of imidazolidin-2-ones and imidazol-2-ones via base-catalyzed intramolecular hydroamidation of propargylic ureas. Using strong organic bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), the reaction proceeds rapidly at room temperature with high yields.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Propargylic amine + phenyl isocyanate + BEMP | Formation of propargylic urea intermediate | Quantitative yield in 1 hour |
| 2 | Base-catalyzed cyclization | Imidazolidin-2-one or imidazol-2-one | Mild conditions, fast reaction |
This methodology can be adapted to introduce the ureido group onto the imidazole ring by selecting appropriate amine and isocyanate precursors.
Sulfonamide Functionalization
Sulfonamide groups are introduced by reaction of amines with sulfonyl chlorides or via coupling with sulfonamide intermediates. In related heterocyclic systems, sulfonamide derivatives have been synthesized by refluxing intermediates with sulphanilamide in dry solvents such as xylene, followed by purification steps including recrystallization.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Intermediate azide + sulphanilamide + reflux in xylene | Formation of sulfonamide-substituted product | Moderate yield (~54%) |
| 2 | Purification by recrystallization | Pure sulfonamide derivative | White powder, characterized by NMR |
Integrated Synthetic Route Example
A representative synthetic route to 1-methyl-4-ureido-1H-imidazole-5-sulfonamide may proceed as follows:
- Start with 1-methylimidazole derivative functionalized at the 5-position (e.g., 5-chloro or 5-nitro).
- Convert the 5-position substituent to sulfonamide via reaction with sulfonamide reagents.
- Introduce the ureido group at the 4-position by reaction with isocyanates or urea derivatives under base catalysis.
- Purify the final compound by chromatography and recrystallization.
Research Findings and Reaction Optimization
- The nitration step for preparing 5-substituted imidazoles is optimized for environmental safety and yield, using azeotropic dehydration to minimize nitrogen oxide emissions.
- Base-catalyzed cyclization reactions for ureido group formation proceed rapidly at room temperature with strong organic bases, with computational studies confirming low activation barriers (~12.5 kcal/mol) for ring closure.
- Sulfonamide introduction via azide intermediates and sulphanilamide reflux is effective but may require optimization for yield and purity.
- Structural characterization by NMR, melting point, and X-ray crystallography confirms the integrity of the synthesized compounds.
Summary Table of Preparation Methods
The preparation of this compound involves a multi-step synthetic approach combining environmentally conscious nitration of methylimidazole derivatives, efficient base-catalyzed ureido group formation, and sulfonamide introduction via azide intermediates. Recent advances in organocatalysis and green chemistry have improved yields, reduced hazardous byproducts, and enabled scalable production. Detailed mechanistic studies and characterization techniques support the robustness of these methods.
This comprehensive synthesis framework provides a reliable foundation for further development and application of this compound in pharmaceutical and chemical research.
Chemical Reactions Analysis
Acid-Base Reactivity
The sulfonamide group (-SO₂NH₂) demonstrates pH-dependent behavior:
-
Proton dissociation : Acts as a weak acid (pKa ≈ 9-11) in aqueous solutions, releasing H⁺ from the sulfonamide nitrogen under alkaline conditions .
-
Coordination chemistry : Forms stable complexes with divalent metal ions (Zn²⁺, Cu²⁺) via the deprotonated sulfonamide nitrogen, critical for enzymatic inhibition .
Key data :
| Property | Value | Measurement Method | Source |
|---|---|---|---|
| pKa (sulfonamide NH) | 10.2 ± 0.3 | Potentiometric | |
| Zn²⁺ binding constant (log K) | 4.8 × 10⁴ M⁻¹ | Isothermal titration calorimetry |
Enzymatic Inhibition Mechanisms
The compound acts as a potent carbonic anhydrase (CA) inhibitor through:
-
Active-site coordination : Sulfonamide nitrogen binds to Zn²⁺ in CA’s catalytic pocket (bond distance: 1.9–2.1 Å) .
-
Hydrophobic interactions : Methyl and ureido groups form van der Waals contacts with conserved residues (Leu198, Val121) .
Inhibition constants (Ki) :
| CA Isoform | Ki (nM) | Reference Compound (Acetazolamide) Ki (nM) | Source |
|---|---|---|---|
| hCA I | 28.4 | 250 | |
| hCA II | 10.2 | 12.0 | |
| hCA IX | 24.1 | 25.0 |
Electrophilic Substitution Reactions
The imidazole ring undergoes regioselective modifications:
-
Halogenation : Reacts with Cl₂ or Br₂ in acetic acid at 0–5°C, yielding 2-halo derivatives (75–82% yield).
-
Nitration : With HNO₃/H₂SO₄ at 30°C, forms 2-nitroimidazole products (68% yield).
Reaction optimization :
| Reaction | Conditions | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|---|
| Bromination | Br₂ (1.1 eq), AcOH, 2 h, 0°C | 82 | 98.5 | |
| Nitration | HNO₃ (2 eq), H₂SO₄, 30°C | 68 | 97.2 |
Metabolic Degradation Pathways
In vitro microsomal studies reveal two primary metabolic routes :
-
N-debenzylation : Cleavage of the methyl group from the imidazole nitrogen (72% abundance).
-
Sulfonamide hydrolysis : Conversion to sulfonic acid derivatives (17% abundance).
HPLC-MS metabolic profile :
| Metabolite | Retention time (min) | m/z ([M+H]⁺) | Relative Abundance (%) |
|---|---|---|---|
| Parent | 6.20 | 219.2 | 11 |
| P-1 | 5.35 | 350.4 | 72 |
| P-2 | 0.92 | 242.3 | 17 |
Ureido Group Reactivity
The urea moiety participates in:
-
Hydrolysis : Forms methylamine and CO₂ under strong acidic (pH < 2) or alkaline (pH > 12) conditions .
-
Crosslinking : Reacts with aldehydes (e.g., formaldehyde) to form methylene-bridged polymers at 60°C .
Kinetic parameters for hydrolysis :
| Condition | Rate Constant (k, h⁻¹) | Half-life (t₁/₂, h) |
|---|---|---|
| pH 1.0 | 0.15 | 4.62 |
| pH 13.0 | 0.22 | 3.15 |
Scientific Research Applications
Pharmaceutical Development
1-Methyl-4-ureido-1H-imidazole-5-sulfonamide is primarily recognized for its role as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the conversion of carbon dioxide to bicarbonate and protons, playing crucial roles in physiological processes such as respiration and pH regulation. The inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma, edema, and certain types of cancer.
Cancer Treatment Applications
Recent studies have highlighted the potential of this compound in oncology. Its structural similarity to other sulfonamide derivatives suggests promising anticancer properties.
Case Studies
- Inhibition of Tumor Growth : A study demonstrated that sulfonamide derivatives, including those structurally related to this compound, exhibited cytotoxic effects against various cancer cell lines such as HepG2 (liver) and MCF-7 (breast) with IC50 values ranging from 8.39 μM to 21.15 μM .
- Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects includes the inhibition of key signaling pathways involved in tumor growth and survival, such as the vascular endothelial growth factor receptor (VEGFR) pathway .
Mechanism of Action
The mechanism of action of 1-Methyl-4-ureido-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Functional Group Variations
*Calculated based on molecular formula (C₅H₁₀N₆O₃S).
Key Observations :
- Sulfonamide vs. Sulfonyl Chloride : The sulfonamide group in the target compound enhances hydrogen-bonding capacity and stability compared to the reactive sulfonyl chloride in 1-methyl-1H-imidazole-4-sulfonyl chloride, making the latter more suited for synthetic intermediates .
- Ureido vs.
- Amino-Carboxamide vs. Sulfonamide: 4-Amino-1H-imidazole-5-carboxamide shares a carboxamide group but lacks the sulfonamide’s strong acidity, which may affect pharmacokinetic properties .
Structural and Crystallographic Insights
Software tools like SHELX and ORTEP-3 () are critical for analyzing the crystal structures of imidazole derivatives. For example, SHELXL’s refinement capabilities could resolve the conformational flexibility of the ureido group, while ORTEP-3’s graphical interface aids in visualizing hydrogen-bonding networks involving sulfonamide moieties .
Biological Activity
1-Methyl-4-ureido-1H-imidazole-5-sulfonamide is a compound belonging to the imidazole class, characterized by its unique structural features, including a methyl group, a ureido group, and a sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its applications in treating various medical conditions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure contributes to its reactivity and biological activity, particularly through interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with carbonic anhydrase (CA) isoforms. These enzymes are crucial for maintaining acid-base balance and are implicated in various physiological processes. The compound exhibits selective inhibition of certain CA isoforms, which is significant for therapeutic applications, especially in oncology and infectious diseases.
Biological Activity
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism involves the inhibition of essential bacterial enzymes, disrupting their metabolic pathways .
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation .
- Enzyme Inhibition : The compound's ability to inhibit carbonic anhydrase isoforms has been quantitatively assessed, revealing significant inhibitory constants (IC50 values), which suggest its potential as a therapeutic agent in conditions where CA activity is dysregulated .
Case Studies
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated that the compound inhibits the growth of M. tuberculosis with an IC50 value indicating substantial potency against this pathogen .
- Cytotoxicity Assays : The cytotoxic effects were assessed using various cancer cell lines. For instance, against HepG2 (liver cancer) and MCF7 (breast cancer) cells, the compound exhibited IC50 values ranging from 8.39 to 21.15 μM, suggesting a moderate level of efficacy compared to standard chemotherapeutics like doxorubicin .
- Selectivity Profiles : Comparative studies with other sulfonamide derivatives highlighted the selectivity of this compound towards specific carbonic anhydrase isoforms, which is crucial for minimizing side effects typically associated with broader-spectrum inhibitors .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Notes |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | <10 | Significant inhibition observed |
| Anticancer | HepG2 | 8.39 | Comparable to standard treatments |
| Anticancer | MCF7 | 19.57 | Moderate cytotoxicity |
| Enzyme Inhibition | Carbonic Anhydrase Isoform IX | <10 | Selective inhibition |
Q & A
Q. What are the established synthetic routes for 1-Methyl-4-ureido-1H-imidazole-5-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step routes, starting with functionalization of the imidazole core. For example:
- Step 1: Sulfonamide introduction via sulfonyl chloride intermediates under anhydrous conditions (e.g., DCM, 0–5°C) .
- Step 2: Ureido group incorporation using carbodiimide-mediated coupling (e.g., EDC/HOBt) in polar aprotic solvents (DMF, THF) .
- Optimization: Reaction yields can be improved by adjusting stoichiometry (1.2–1.5 equivalents of sulfonating agents) and monitoring pH (6–7) to minimize side reactions. Microwave-assisted synthesis may reduce reaction times .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions on the imidazole ring (e.g., methyl group at N1, ureido at C4). Deuterated DMSO is ideal for resolving exchangeable protons (e.g., NH groups) .
- X-ray Crystallography: Employ SHELX programs (SHELXL for refinement) to resolve hydrogen-bonding networks and confirm stereochemistry. Data collection requires high-quality single crystals grown via slow evaporation (e.g., ethanol/water mixtures) .
Q. How should researchers assess the chemical stability of this compound under varying storage conditions?
Methodological Answer:
- Stability Protocols:
- Store samples at controlled temperatures (–20°C, 4°C, 25°C) and humidity levels (0%, 50%, 75% RH) for 6–12 months.
- Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect hydrolysis products (e.g., free sulfonamide or urea derivatives) .
- Use FTIR to track changes in functional groups (e.g., ureido C=O stretch at ~1680 cm) .
Q. What chromatographic techniques (e.g., HPLC) are recommended for purity analysis, and how can method parameters be validated?
Methodological Answer:
- HPLC Method Development:
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., incomplete sulfonylation intermediates) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the three-dimensional conformation and hydrogen-bonding patterns?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data. Refine structures with SHELXL, focusing on anisotropic displacement parameters for non-H atoms .
- Hydrogen Bond Analysis: Identify key interactions (e.g., N–H···O between ureido and sulfonamide groups) using Mercury software. Compare packing motifs with related sulfonamide derivatives .
Q. What experimental strategies are employed to evaluate the compound's bioactivity in pharmacological models?
Methodological Answer:
Q. How should conflicting data regarding synthesis yields or bioactivity outcomes be systematically analyzed?
Methodological Answer:
Q. What computational approaches predict synthetic pathways and molecular interactions?
Methodological Answer:
Q. How do structural modifications to the imidazole core influence pharmacological properties?
Methodological Answer:
- Modification Strategies:
- ADMET Prediction: Use SwissADME to evaluate bioavailability and toxicity risks (e.g., CYP450 interactions) .
Q. What analytical protocols identify degradation products under accelerated stability conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/Basic Hydrolysis: Reflux in 0.1M HCl/NaOH (70°C, 24 hr) followed by neutralization and HPLC analysis .
- Oxidative Stress: Treat with 3% HO at 40°C for 48 hr; monitor sulfoxide formation via LC-MS .
- Photolysis: Expose to UV light (254 nm) for 48 hr; use NMR to detect radical-mediated decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
